DC_517

Description

Properties

IUPAC Name |

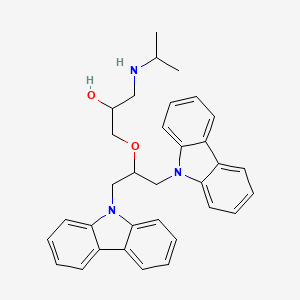

1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTONWSCODZCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-DC_517:-A-Selective-Non-nucleoside-DNMT1-Inhibitor

-An-In-depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals-

This-document-provides-a-comprehensive-technical-overview-of-DC_517,-a-potent-and-selective-non-nucleoside-inhibitor-of-DNA-methyltransferase-1-(DNMT1).-It-is-intended-for-researchers,-scientists,-and-drug-development-professionals-interested-in-the-epigenetic-modulation-of-gene-expression-for-therapeutic-purposes.

1.-Introduction-to-DNMT1-and-Its-Role-in-Oncology

DNA-methylation-is-a-critical-epigenetic-mechanism-that-plays-a-pivotal-role-in-regulating-gene-expression.-[cite:-15]-DNA-methyltransferases-(DNMTs)-are-the-enzymes-responsible-for-establishing-and-maintaining-DNA-methylation-patterns.-[cite:-15]-DNMT1-is-the-most-abundant-DNMT-in-mammalian-cells-and-is-primarily-responsible-for-maintaining-methylation-patterns-during-DNA-replication.-[cite:-15]-Aberrant-hypermethylation-of-tumor-suppressor-genes-is-a-hallmark-of-many-cancers,-leading-to-their-silencing-and-promoting-tumor-growth.-[cite:-6]-Therefore,-inhibition-of-DNMT1-has-emerged-as-a-promising-therapeutic-strategy-for-the-treatment-of-various-malignancies.-[cite:-4]

2.-DC_517:-A-Novel-Non-nucleoside-DNMT1-Inhibitor

DC_517-is-a-carbazole-derivative-identified-through-docking-based-virtual-screening-as-a-selective,-non-nucleoside-inhibitor-of-DNMT1.-[cite:-1]-Unlike-nucleoside-analogs-that-require-incorporation-into-DNA-to-exert-their-inhibitory-effects,-DC_517-directly-binds-to-the-enzyme,-offering-a-different-mechanism-of-action-and-potentially-a-more-favorable-safety-profile.

2.1.-Mechanism-of-Action

This compound-exerts-its-inhibitory-effect-by-directly-interacting-with-DNMT1.-It-has-been-shown-to-have-a-higher-affinity-for-DNMT1,-suggesting-a-strong-binding-interaction.-[cite:-6]-This-binding-prevents-the-enzyme-from-catalyzing-the-transfer-of-a-methyl-group-from-S-adenosyl-L-methionine-(SAM)-to-the-cytosine-residues-in-DNA.-This-inhibition-of-DNMT1-activity-leads-to-passive-demethylation-of-the-genome-during-cell-division,-which-can-result-in-the-re-expression-of-silenced-tumor-suppressor-genes.

3.-Quantitative-Data

The-following-tables-summarize-the-key-quantitative-data-for-DC_517.

Table-1:-Biochemical-Activity-of-DC_517

| --Parameter-- | --Value-- |

| --IC50-for-DNMT1-- | --1.7-μM--[cite:-1,-2,-3,-6]- |

| --Kd-for-DNMT1-- | --0.91-μM--[cite:-1,-2,-3,-6]- |

Table-2:-Cellular-Activity-of-DC_517

| --Cell-Line-- | --Assay-- | --Concentration-- | --Effect-- |

| --HCT116-(Colon-Cancer)-- | --Proliferation-- | --1.25,-2.5,-5,-10-μM-- | --Potent-inhibition-of-proliferation--[cite:-2]- |

| --Capan-1-(Pancreatic-Cancer)-- | --Proliferation-- | --1.25,-2.5,-5,-10-μM-- | --Potent-inhibition-of-proliferation--[cite:-2]- |

| --HCT116-(Colon-Cancer)-- | --Apoptosis-- | --0.75,-1.5,-3-μM-- | --Dose-dependent-induction-of-apoptosis--[cite:-1,-2]- |

4.-Experimental-Protocols

4.1.-DNMT1-Inhibition-Assay-(ELISA-based)

This-protocol-is-based-on-commercially-available-DNMT1-inhibitor-screening-kits.-[cite:-8,-9,-10]

-

-Coating-: -A-unique-cytosine-rich-DNA-substrate-is-stably-coated-onto-the-strip-wells.

-

-Reaction-Setup-:

-

-Add-assay-buffer,-diluted-S-adenosyl-L-methionine-(AdoMet),-purified-DNMT1-enzyme,-and-the-test-inhibitor-(this compound)-to-the-wells.

-

-For-untreated-controls,-substitute-the-inhibitor-with-assay-buffer.

-

-For-blank-wells,-omit-the-DNMT1-enzyme.

-

-

-Incubation-: -Incubate-the-plate-at-37°C-for-60-90-minutes-to-allow-for-the-methylation-reaction-to-occur.

-

-Washing-: -Wash-the-wells-with-1X-wash-buffer-to-remove-unbound-reagents.

-

-Antibody-Incubation-:

-

-Add-diluted-capture-antibody-(anti-5-methylcytosine)-to-each-well-and-incubate-at-room-temperature-for-60-minutes.

-

-Wash-the-wells-with-1X-wash-buffer.

-

-Add-diluted-detection-antibody-and-incubate-at-room-temperature-for-30-minutes.

-

-Wash-the-wells-with-1X-wash-buffer.

-

-

-Signal-Development-:

-

-Add-diluted-enhancer-solution-and-incubate-at-room-temperature-for-30-minutes.

-

-Add-developer-solution-and-incubate-for-10-minutes-at-room-temperature,-protected-from-light.

-

-

-Measurement-: -Measure-the-absorbance-at-450-nm-using-a-microplate-reader.

-

-Data-Analysis-: -Calculate-the-percent-inhibition-of-DNMT1-activity-for-each-concentration-of-DC_517.

4.2.-Cell-Proliferation-Assay-(MTT-Assay)

-

-Cell-Seeding-: -Seed-cancer-cells-(e.g.,-HCT116,-Capan-1)-in-a-96-well-plate-at-an-appropriate-density-and-allow-them-to-adhere-overnight.

-

-Treatment-: -Treat-the-cells-with-various-concentrations-of-DC_517-(e.g.,-1.25,-2.5,-5,-10-μM)-for-24,-48,-and-72-hours.-[cite:-1,-2]-Include-a-vehicle-control-(DMSO).

-

-MTT-Addition-: -Add-MTT-reagent-to-each-well-and-incubate-for-2-4-hours-at-37°C-to-allow-for-the-formation-of-formazan-crystals.

-

-Solubilization-: -Add-solubilization-solution-(e.g.,-DMSO-or-a-detergent-based-solution)-to-each-well-to-dissolve-the-formazan-crystals.

-

-Measurement-: -Measure-the-absorbance-at-570-nm-using-a-microplate-reader.

-

-Data-Analysis-: -Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-control.

4.3.-Apoptosis-Assay-(Annexin-V/PI-Staining)

-

-Cell-Treatment-: -Treat-cells-(e.g.,-HCT116)-with-various-concentrations-of-DC_517-(e.g.,-0.75,-1.5,-3-μM)-for-a-specified-time-(e.g.,-48-hours).-[cite:-1,-2]

-

-Cell-Harvesting-: -Harvest-the-cells-by-trypsinization-and-wash-them-with-cold-PBS.

-

-Staining-:

-

-Resuspend-the-cells-in-Annexin-V-binding-buffer.

-

-Add-FITC-conjugated-Annexin-V-and-Propidium-Iodide-(PI)-to-the-cell-suspension.

-

-Incubate-in-the-dark-at-room-temperature-for-15-minutes.

-

-

-Flow-Cytometry-: -Analyze-the-stained-cells-by-flow-cytometry.-Annexin-V-positive-cells-are-apoptotic,-and-PI-positive-cells-are-necrotic.

-

-Data-Analysis-: -Quantify-the-percentage-of-apoptotic-cells-in-each-treatment-group.

5.-Visualizations

Caption: Mechanism of this compound inhibition of DNMT1.

Caption: Workflow for DNMT1 inhibition screening assay.

Caption: Logical flow of this compound's anti-cancer effects.

The DNMT1 Inhibitor DC_517: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention. DC_517 is a non-nucleoside inhibitor of DNMT1 that has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a carbazole derivative with the chemical name 1-(1,3-di(9H-carbazol-9-yl)propan-2-yloxy)-3-(isopropylamino)propan-2-ol.[1] Its chemical structure is characterized by a central propan-2-ol backbone substituted with two carbazole moieties and a side chain containing a secondary amine and a hydroxyl group.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C33H35N3O2 |

| Molecular Weight | 505.66 g/mol |

| CAS Number | 500017-70-9 |

| Appearance | White to off-white solid powder |

| LogP | 8.26 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 10 |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of DNMT1.[1][2] It exerts its biological effects by binding to the DNMT1 enzyme and inhibiting its methyltransferase activity. This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| DNMT1 IC50 | 1.7 µM | Purified mouse DNMT1 | [2] |

| DNMT1 Kd | 0.91 µM | Purified mouse DNMT1 | [2] |

| HCT116 Proliferation Inhibition | IC50 values decrease over time (24, 48, 72h) | Human colon cancer | [1][2] |

| Capan-1 Proliferation Inhibition | IC50 values decrease over time (24, 48, 72h) | Human pancreatic cancer | [1][2] |

| Apoptosis Induction | Dose-dependent increase | HCT116 human colon cancer | [1][2] |

The inhibition of DNMT1 by this compound is a critical step in its mechanism of action, leading to downstream cellular effects. The general mechanism of DNMT1 inhibition involves the binding of the inhibitor to the enzyme, preventing it from methylating DNA. This leads to passive demethylation during DNA replication, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.

Caption: General signaling pathway of DNMT1 inhibition.

Experimental Protocols

DNMT1 Inhibition Assay (In Vitro)

This protocol is adapted from the methods used in the initial characterization of this compound.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DNMT1 enzyme.

Materials:

-

Purified recombinant mouse DNMT1

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Poly(dI-dC) substrate

-

[³H]-SAM

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)

-

Scintillation cocktail

-

Filter paper

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, poly(dI-dC) substrate, and [³H]-SAM.

-

Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture.

-

Initiate the reaction by adding purified DNMT1 enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper with cold TCA to precipitate the DNA and remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the DNMT1 inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of cancer cell lines such as HCT116 and Capan-1.[1][2]

Materials:

-

HCT116 or Capan-1 cells

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Capan-1, supplemented with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) for 24, 48, and 72 hours.[1][2] Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Objective: To determine the ability of this compound to induce apoptosis in cancer cells.[1][2]

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 0, 0.75, 1.5, and 3 µM) for a specified period (e.g., 48 hours).[1][2]

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Workflow for the apoptosis assay.

Conclusion

This compound is a valuable tool compound for studying the role of DNMT1 in various biological processes and a promising lead for the development of novel epigenetic therapies. Its well-defined chemical structure and potent, selective inhibition of DNMT1 make it an attractive candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the biological effects of this compound and similar compounds. Further research into the specific signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and potential therapeutic applications.

References

DC_517's role in epigenetic modification research

An In-depth Technical Guide on the Role of DC_517 in Epigenetic Modification Research

Audience: Researchers, scientists, and drug development professionals.

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] These mechanisms are crucial for cellular processes such as differentiation, development, and maintaining cellular identity.[2] Key epigenetic modifications include DNA methylation, histone modifications, and non-coding RNA regulation.[1][3]

DNA methylation, one of the most studied epigenetic marks, involves the covalent addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides.[4][5] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[2] DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B establish new methylation patterns (de novo methylation).[2][4] Aberrant DNA methylation, particularly hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, is a hallmark of many cancers, leading to their transcriptional silencing.[6] Consequently, inhibitors of DNMTs are attractive therapeutic agents for cancer treatment.[2]

This compound: A Non-Nucleoside DNMT1 Inhibitor

This compound is a non-nucleoside, carbazole-based small molecule identified as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[7][8][9] Unlike nucleoside analogs (e.g., 5-azacitidine, decitabine) that require incorporation into DNA to exert their effect, non-nucleoside inhibitors like this compound directly target the enzyme, potentially offering a different safety and efficacy profile.[9] Its role as a tool compound is critical for investigating the specific functions of DNMT1 in various biological and pathological processes.

Quantitative Analysis of this compound Activity

The inhibitory potency and binding affinity of this compound against DNMT1 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Activity of this compound against DNMT1

| Parameter | Value | Description | Reference |

|---|---|---|---|

| IC₅₀ | 1.7 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of DNMT1 enzymatic activity. | [7][8][10][11] |

| 2.3 µM | A value reported in a separate study using a ³H-labelled radioactive methylation assay. | [9] |

| K_d | 0.91 µM | The equilibrium dissociation constant, representing the binding affinity of this compound to DNMT1. A lower value indicates stronger binding. |[7][8][10][11] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Effect | Treatment Duration | Reference |

|---|---|---|---|---|---|

| HCT116 | Human Colon Cancer | 1.25 - 10 µM | Potent inhibition of cell proliferation. | 24, 48, 72 h | [7][10] |

| HCT116 | Human Colon Cancer | 0.75 - 3 µM | Dose-dependent induction of apoptosis. | Not specified | [7][10] |

| Capan-1 | Pancreatic Adenocarcinoma | 1.25 - 10 µM | Potent inhibition of cell proliferation. | 24, 48, 72 h |[7][10] |

Mechanism of Action and Signaling Pathway

This compound functions by directly inhibiting the catalytic activity of DNMT1. During DNA replication, DNMT1 recognizes hemi-methylated DNA strands and methylates the newly synthesized daughter strand, thus preserving the epigenetic signature. By inhibiting DNMT1, this compound prevents this maintenance methylation, leading to a passive, replication-dependent dilution of methylation marks over successive cell cycles. This can lead to the re-expression of genes, such as tumor suppressor genes, that were previously silenced by promoter hypermethylation.

Caption: Mechanism of this compound action on the DNA methylation pathway.

Experimental Protocols and Workflows

In Vitro DNMT1 Activity Assay

This protocol details a method to measure the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.[7][10]

Methodology:

-

Preparation: Prepare an assay plate with reaction mixtures containing the DNMT assay buffer, 200 nM of purified mouse DNMT1, and the methyl donor S-adenosylmethionine (AdoMet).

-

Inhibitor Addition: Add this compound to the desired final concentration (e.g., 200 µM for a single-point check or a range of concentrations for IC₅₀ determination). Include a positive control (e.g., S-Adenosylhomocysteine) and a no-inhibitor control.

-

Enzymatic Reaction: Incubate the plate at 37°C for 2 hours to allow the methylation reaction to proceed.

-

Detection:

-

Incubate the samples with a specific capture antibody that binds to the methylated DNA substrate.

-

Follow with an incubation with a detection antibody.

-

Add a developer solution and incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance of the solution at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of this compound.

References

- 1. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:500017-70-9 | Chemsrc [chemsrc.com]

- 8. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

Investigating Gene Expression Changes with DC_517: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DC_517, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), for investigating changes in gene expression. This document details the mechanism of action of this compound, experimental protocols for its use in cell culture, and the downstream signaling pathways affected by its activity.

Introduction to this compound

This compound is a small molecule inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. By inhibiting DNMT1, this compound can lead to the passive demethylation of these genes during DNA replication, restoring their expression and potentially inhibiting cancer cell growth.

Mechanism of Action

This compound acts as a non-nucleoside inhibitor of DNMT1. Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and covalently trap the enzyme, this compound is believed to bind to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate. This inhibition of DNMT1 activity results in a genome-wide reduction in DNA methylation, with a particularly significant impact on the expression of hypermethylated genes.

Quantitative Data on Gene Expression Changes

While specific, large-scale quantitative data from RNA sequencing or microarray analysis for this compound is not extensively available in the public domain, studies on other DNMT1 inhibitors provide a strong indication of the expected changes in gene expression. Treatment of cancer cells with DNMT1 inhibitors typically results in the upregulation of a significant number of genes, many of which are known tumor suppressors.

Table 1: Expected Gene Expression Changes Following this compound Treatment

| Gene Category | Expected Change in Expression | Examples of Affected Genes | Potential Functional Consequence |

| Tumor Suppressor Genes | Upregulation | p16 (CDKN2A), p15 (CDKN2B), RASSF1A, APC | Cell cycle arrest, apoptosis, inhibition of proliferation |

| Wnt Signaling Pathway Antagonists | Upregulation | WIF-1, SFRP1 | Inhibition of Wnt signaling, reduced cell proliferation |

| Interferon Signaling Pathway Genes | Upregulation | IRF7, STAT1, OASL | Induction of an anti-viral-like response, enhanced immunogenicity |

| Epithelial-Mesenchymal Transition (EMT) Markers | Downregulation of mesenchymal markers, Upregulation of epithelial markers | Vimentin, Snail (down), E-cadherin (up) | Reversal of EMT, reduced cell migration and invasion |

Experimental Protocols

The following protocols provide a general framework for investigating gene expression changes in response to this compound treatment. Optimal conditions, including this compound concentration and treatment duration, should be determined empirically for each cell line and experimental setup.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cancer cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations around the reported IC50 value (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

-

Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours). Given that demethylation is a passive process that occurs over multiple cell cycles, longer incubation times are often necessary to observe significant changes in gene expression.

RNA Extraction and Quality Control

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).

-

RNA Isolation: Isolate total RNA using a standard protocol, such as phenol-chloroform extraction followed by ethanol precipitation or a column-based RNA purification kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Gene Expression Analysis

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the genes of interest. Include primers for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.

-

Library Preparation (for RNA-seq) or Labeling (for Microarray): Prepare sequencing libraries or labeled cRNA/cDNA from the high-quality total RNA according to the manufacturer's protocols for the chosen platform (e.g., Illumina for RNA-seq, Affymetrix or Agilent for microarrays).

-

Sequencing or Hybridization: Sequence the libraries on a high-throughput sequencer or hybridize the labeled targets to the microarray slides.

-

Data Analysis:

-

RNA-seq: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as FPKM or TPM), and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

-

Microarray: Scan the microarrays to obtain signal intensities, perform background correction and normalization, and use statistical tests to identify differentially expressed genes.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Mechanism of this compound-induced tumor suppressor gene reactivation.

Caption: Workflow for analyzing gene expression changes induced by this compound.

Caption: Inhibition of the Wnt signaling pathway by this compound.

Conclusion

This compound represents a valuable tool for studying the role of DNA methylation in regulating gene expression in cancer and other diseases. By inhibiting DNMT1, this compound can induce the re-expression of silenced tumor suppressor genes and modulate key signaling pathways involved in cell proliferation and survival. The protocols and information provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the specific effects of this compound on the transcriptome of their model systems. Further research, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully understand the therapeutic potential of this promising epigenetic modulator.

The Induction of Apoptosis in HCT116 Colon Cancer Cells by the Novel DNMT1 Inhibitor DC_517: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms through which the novel DNA methyltransferase 1 (DNMT1) inhibitor, DC_517, is hypothesized to induce apoptosis in the HCT116 human colorectal cancer cell line. While direct studies on this compound are emerging, this document synthesizes data from analogous DNMT1 inhibitors and other apoptosis-inducing agents in HCT116 cells to construct a predictive model of its activity. This compound and its analogues are recognized as non-nucleoside DNMT1 inhibitors with significant potential in cancer therapy.[1] This guide details the anticipated signaling pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays.

Core Mechanism of Action

This compound is predicted to function as a DNMT1 inhibitor.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[2] In cancer cells, aberrant hypermethylation of promoter regions of tumor suppressor genes leads to their silencing and contributes to tumorigenesis.[3] By inhibiting DNMT1, this compound is expected to reverse this hypermethylation, leading to the re-expression of silenced tumor suppressor genes that control critical cellular processes such as the cell cycle and apoptosis.[4]

Key Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by DNMT inhibitors in HCT116 cells is a multifaceted process involving the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage or the reactivation of tumor suppressor genes. In HCT116 cells, treatment with apoptosis-inducing agents leads to the upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[8]

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.[5] Studies on other compounds in HCT116 cells have shown an upregulation of death receptors like Fas and their ligands.[9] This ligand-receptor interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate effector caspases-3 and -7, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway by targeting the mitochondria.[5]

Caption: Extrinsic apoptotic pathway activated by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on HCT116 cells, based on findings for analogous compounds.

Table 1: Cytotoxicity of this compound on HCT116 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 15.5 ± 2.1 |

| 48 hours | 8.2 ± 1.5 |

| 72 hours | 4.1 ± 0.9 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)

| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.5 ± 0.5 | 3.1 ± 0.7 | 5.6 ± 1.2 |

| 5 | 10.2 ± 1.8 | 15.4 ± 2.2 | 25.6 ± 4.0 |

| 10 | 18.7 ± 2.5 | 25.1 ± 3.1 | 43.8 ± 5.6 |

| 20 | 25.3 ± 3.2 | 32.8 ± 3.9 | 58.1 ± 7.1 |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 45.2 ± 3.8 | 35.1 ± 2.9 | 19.7 ± 2.1 |

| 5 | 58.9 ± 4.2 | 25.4 ± 2.5 | 15.7 ± 1.9 |

| 10 | 65.1 ± 4.9 | 18.2 ± 2.1 | 16.7 ± 2.0 |

| 20 | 72.3 ± 5.5 | 12.5 ± 1.8 | 15.2 ± 1.7 |

Table 4: Modulation of Apoptosis-Related Protein Expression by this compound (48h Treatment)

| Protein | Relative Expression Level (Fold Change vs. Control) |

| Pro-Apoptotic | |

| Bax | 2.8 ± 0.4 |

| Cleaved Caspase-3 | 4.5 ± 0.6 |

| Cleaved Caspase-9 | 3.9 ± 0.5 |

| Cleaved PARP | 5.1 ± 0.7 |

| Anti-Apoptotic | |

| Bcl-2 | 0.4 ± 0.1 |

| Bcl-xL | 0.5 ± 0.1 |

| Cell Cycle | |

| p21 | 3.2 ± 0.4 |

| Cyclin D1 | 0.3 ± 0.05 |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and treated with this compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Preparation: HCT116 cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, HCT116 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p21, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

-

Detection: The membrane is then incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Caption: Workflow for evaluating this compound in HCT116 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of human DNA Methyltransferase inhibitors on HCT-116 colorectal cancer cells - American Chemical Society [acs.digitellinc.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 8. glpbio.com [glpbio.com]

- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of DC_517 in Pancreatic Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the preliminary in-vitro studies on DC_517, a novel small molecule inhibitor of DNA methyltransferase 1 (DNMT1), in the context of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapeutics.

Abstract

Pancreatic cancer remains a significant therapeutic challenge with limited effective treatment options. Emerging evidence suggests that epigenetic modifications, particularly DNA methylation, play a crucial role in the pathogenesis of this disease. DNA methyltransferase 1 (DNMT1) is frequently overexpressed in pancreatic tumors, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. This compound has been identified as a potent and selective non-nucleoside inhibitor of DNMT1. Preliminary studies have demonstrated its ability to inhibit the proliferation of human pancreatic adenocarcinoma cells, highlighting its potential as a novel therapeutic agent for pancreatic cancer. This guide summarizes the available preclinical data, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a DNMT1 inhibitor and its anti-proliferative effects on pancreatic cancer cells.

| Parameter | Value | Target | Reference |

| IC50 | 1.7 µM | DNMT1 | [1][2][3] |

| Kd | 0.91 µM | DNMT1 | [1][2][3] |

| Table 1: Biochemical Potency of this compound against DNMT1. |

| Cell Line | Treatment Concentrations | Time Points | Effect | Reference |

| Capan-1 (human pancreatic adenocarcinoma) | 1.25, 2.5, 5, and 10 µM | 24, 48, and 72 hours | Potent inhibition of proliferation | [1][2][3] |

| HCT116 (human colon cancer) | 1.25, 2.5, 5, and 10 µM | 24, 48, and 72 hours | Potent inhibition of proliferation | [1][2] |

| HCT116 (human colon cancer) | 0, 0.75, 1.5, and 3 µM | Not Specified | Dose-dependent induction of apoptosis | [1][2][3] |

| Table 2: In-vitro Anti-proliferative and Pro-apoptotic Activity of this compound. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

DNMT1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNMT1.

-

Methodology:

-

Purified recombinant human DNMT1 (200 nM) is incubated with varying concentrations of this compound.[1]

-

S-adenosylmethionine (AdoMet) is added as a methyl donor.[1]

-

The reaction is initiated by the addition of a DNA substrate (e.g., poly(dI-dC)) and incubated at 37°C for 2 hours in DNMT assay buffer.[1]

-

The level of DNA methylation is quantified using an ELISA-based method, which typically involves a capture antibody for the DNA substrate and a detection antibody that recognizes 5-methylcytosine.

-

The absorbance is read on a microplate reader, and the IC50 value is calculated from the dose-response curve.

-

Cell Proliferation Assay (MTS Assay)

-

Objective: To assess the effect of this compound on the proliferation of pancreatic cancer cells.

-

Methodology:

-

Capan-1 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or vehicle control (DMSO).[1][2]

-

Following incubation for 24, 48, and 72 hours, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

-

The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a formazan product.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader. The quantity of formazan is directly proportional to the number of living cells in culture.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the anti-proliferative effect of this compound is mediated by the induction of apoptosis.

-

Methodology:

-

HCT116 cells (as a model system) are treated with this compound at the indicated concentrations (e.g., 0, 0.75, 1.5, and 3 µM) for a specified period.[1][2]

-

Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.

Caption: A standard workflow for the preclinical evaluation of this compound.

Discussion and Future Directions

The preliminary data on this compound are promising, positioning it as a viable candidate for further preclinical development for the treatment of pancreatic cancer. Its mechanism of action, through the inhibition of DNMT1, targets a key epigenetic vulnerability in this malignancy.[4][5] The observed inhibition of proliferation in the Capan-1 pancreatic cancer cell line provides a strong rationale for more extensive investigation.[1][2][3]

Future studies should focus on:

-

Expanding the panel of pancreatic cancer cell lines to confirm the anti-proliferative effects of this compound.

-

Investigating the impact of this compound on the expression of specific tumor suppressor genes known to be silenced by hypermethylation in pancreatic cancer.

-

Evaluating the efficacy of this compound in in-vivo models of pancreatic cancer, such as patient-derived xenografts (PDXs).

-

Exploring potential synergistic effects of this compound in combination with standard-of-care chemotherapies for pancreatic cancer, such as gemcitabine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]

- 3. targetmol.com [targetmol.com]

- 4. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]

An In-depth Technical Guide to the Carbazole-Based DNMT1 Inhibitor: DC_517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbazole-containing compound DC_517, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). The document details its chemical structure, mechanism of action, and its effects on cancer cells, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Structure and Chemical Properties of this compound

This compound is a small molecule characterized by a dicarbazole scaffold. Its chemical name is 1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol.[1] The presence of the carbazole moieties is crucial for its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₅N₃O₂ | [1] |

| Molecular Weight | 505.66 g/mol | [1] |

| CAS Number | 500017-70-9 | [1] |

| Appearance | White to off-white solid powder | [1] |

| LogP | 8.26 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Mechanism of Action: Potent and Selective DNMT1 Inhibition

This compound functions as a highly potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns in cells.[1][2] Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby exerting its anti-cancer effects.

The inhibitory activity of this compound against DNMT1 has been quantified, demonstrating its high affinity for the enzyme.

| Parameter | Value |

| IC₅₀ | 1.7 µM |

| K_d_ | 0.91 µM |

These values indicate that this compound is a more potent inhibitor than its analog, DC_05.[3]

Biological Activity: Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon cancer (HCT116) and pancreatic adenocarcinoma (Capan-1) cells.[1]

Anti-Proliferative Activity

Treatment with this compound leads to a substantial suppression of growth in cancer cells in a dose- and time-dependent manner.[1]

| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |

| HCT116 | 1.25, 2.5, 5, 10 | 24, 48, 72 hours | Substantial growth suppression |

| Capan-1 | 1.25, 2.5, 5, 10 | 24, 48, 72 hours | Substantial growth suppression |

Induction of Apoptosis

This compound is also a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1]

| Cell Line | Concentration (µM) | Observed Effect |

| HCT116 | 0.75, 1.5, 3 | Dose-dependent increase in apoptosis |

Signaling Pathway of this compound-Mediated Apoptosis

The inhibition of DNMT1 by this compound triggers a cascade of events culminating in apoptosis. A key player in this pathway is the tumor suppressor protein p53.[4][5] DNMT1 inhibition can lead to the demethylation and re-activation of genes that are regulated by p53, as well as potentially stabilizing p53 itself. Activated p53 can then induce the expression of pro-apoptotic proteins, such as Bax, leading to the activation of the intrinsic apoptotic pathway, which involves the activation of caspases.[6]

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound.

DNMT1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DNMT1.

-

Reaction Setup: Purified recombinant DNMT1 enzyme is incubated with a methyl-accepting DNA substrate and the methyl donor, S-adenosylmethionine (SAM), in a suitable assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.

-

Detection: The level of DNA methylation is quantified. This can be achieved through various methods, such as using a radiolabeled methyl group from SAM and measuring its incorporation into the DNA, or by using methylation-specific antibodies in an ELISA-based format.

-

Data Analysis: The percentage of DNMT1 inhibition by this compound is calculated by comparing the methylation levels in the presence and absence of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Caption: Workflow for the DNMT1 inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: HCT116 or Capan-1 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Control wells with vehicle (e.g., DMSO) are also included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Cell Treatment: HCT116 cells are treated with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Synthesis of this compound

While the primary literature focuses on the biological evaluation of this compound, its synthesis would logically follow a multi-step organic synthesis route common for such carbazole derivatives. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

This guide provides a foundational understanding of the carbazole-based DNMT1 inhibitor this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications in oncology.

References

- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Targeting of DNA Methyltransferase Activity Inhibits Ewing Sarcoma Cell Proliferation and Enhances Tumor Cell Sensitivity to DNA Damaging Drugs by Activating the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DC_517 on DNA Methylation Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DC_517, a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), and its effects on DNA methylation. The document outlines the discovery, mechanism of action, and cellular impacts of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Executive Summary

This compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns in mammalian cells.[1] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound was identified through a docking-based virtual screening approach and has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1] This guide serves as a comprehensive resource for understanding the preclinical data and methodologies associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs as reported in the literature.

Table 1: Biochemical Activity of this compound and Analogs against DNMT1

| Compound | IC50 (μM) | Kd (μM) |

| This compound | 1.7[2][3][4][5] | 0.91[2][3][4][5] |

| DC_05 | 10.3[1] | 1.09 |

| DC_501 | 2.5 | Not Reported |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Treatment Duration | Concentration (μM) | Growth Inhibition |

| HCT116 (Colon Cancer) | 24, 48, 72 hours | 1.25, 2.5, 5, 10 | Substantial suppression[2][3] |

| Capan-1 (Pancreatic Cancer) | 24, 48, 72 hours | 1.25, 2.5, 5, 10 | Substantial suppression[2][3] |

Table 3: Apoptotic Activity of this compound in HCT116 Cells

| Concentration (μM) | Apoptotic Effect |

| 0, 0.75, 1.5, 3 | Dose-dependent induction of apoptosis[2][3] |

Mechanism of Action: Inhibition of DNMT1

This compound functions as a non-nucleoside inhibitor of DNMT1. Unlike nucleoside analogs that are incorporated into DNA and trap the enzyme, this compound directly binds to DNMT1, likely in the catalytic pocket, thereby preventing the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to cytosine residues on the DNA.[1] This leads to a passive demethylation of the genome during successive rounds of DNA replication, as the methylation marks on the newly synthesized DNA strands are not maintained. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering anti-cancer effects such as cell cycle arrest and apoptosis.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Docking-Based Virtual Screening

The identification of this compound was achieved through a computational approach to screen a chemical library for potential DNMT1 inhibitors.

Protocol:

-

Protein Preparation: The crystal structure of human DNMT1 was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Library Preparation: A library of small molecules (e.g., from the SPECS database) was prepared by generating 3D conformations and assigning appropriate protonation states.

-

Docking Simulation: A molecular docking program (e.g., Glide) was used to dock each ligand into the catalytic site of DNMT1. The docking protocol typically involves a series of steps with increasing precision (e.g., high-throughput virtual screening followed by standard precision and extra precision docking).

-

Scoring and Ranking: The docked poses were scored based on their predicted binding affinity. The top-ranking compounds were visually inspected for favorable interactions with key residues in the active site.

-

Hit Selection: A selection of the most promising compounds was purchased for in vitro biochemical validation.

In Vitro DNMT1 Inhibition Assay (³H-labeled Radioactive Methylation Assay)

This assay measures the enzymatic activity of DNMT1 by quantifying the transfer of a radiolabeled methyl group to a DNA substrate.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1, a DNA substrate (e.g., poly(dI-dC)), and the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

-

Termination and DNA Precipitation: The reaction is stopped, and the DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.

-

Scintillation Counting: The radioactivity incorporated into the DNA on the filter membrane is measured using a scintillation counter.

-

Data Analysis: The percentage of DNMT1 inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, Capan-1) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after a further incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Protocol:

-

Cell Treatment: Cells (e.g., HCT116) are treated with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

-

Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Data Analysis: The percentage of apoptotic cells (early and late) is quantified for each treatment condition.

Conclusion

This compound is a promising, selective, non-nucleoside DNMT1 inhibitor identified through a structure-based virtual screening approach. It demonstrates potent biochemical and cellular activity, effectively inhibiting cancer cell proliferation and inducing apoptosis. The detailed methodologies provided in this guide offer a framework for the further investigation and development of this compound and other novel epigenetic modulators. The data presented underscore the potential of targeting DNA methylation with small molecule inhibitors for cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Preparing DC_517 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the regulation of DNA methylation.[1][2] With an IC50 of 1.7 µM and a Kd of 0.91 µM for DNMT1, this compound serves as a valuable tool for studying the role of DNA methylation in various biological processes, including cancer development.[1][2][3] It has been shown to inhibit the proliferation of cancer cell lines such as HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) and to induce apoptosis.[1][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H35N3O2 | [1] |

| Molecular Weight | 505.66 g/mol | [1] |

| CAS Number | 500017-70-9 | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥98% | [1] |

Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 50 mg/mL (~98.88 mM) | [1][3] |

Biological Activity of this compound

| Target | Metric | Value | Reference |

| DNMT1 | IC50 | 1.7 µM | [1][2][3] |

| DNMT1 | Kd | 0.91 µM | [1][2][3] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator water bath

-

Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber or neoprene recommended), safety goggles, and a lab coat.[4]

Safety Precautions for Handling DMSO

DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[4][5] Therefore, it is crucial to handle it with care in a well-ventilated area, preferably within a fume hood.[4][6] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7][8] Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.[5][6][8]

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.

-

Preparation:

-

Bring the this compound powder and DMSO to room temperature before use. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is crucial to keep the container tightly sealed when not in use.[9][10] For best results, use a fresh, unopened bottle of anhydrous DMSO or DMSO that has been properly stored over molecular sieves.

-

-

Weighing this compound:

-

On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.050 mol/L x 0.001 L x 505.66 g/mol x 1000 mg/g = 25.28 mg

-

-

Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.

-

-

Dissolving in DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. A clear solution should be obtained.

-

If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3]

-

-

Storage of Stock Solution:

-

Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11][12] This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (for up to 6 months or longer).[1][12] Properly stored, the DMSO stock solution can be stable for up to two years at -80°C.[3]

-

Preparation of Working Solutions

To prepare a working solution for your experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. It is important to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[12]

Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a DNMT1 inhibitor.

Experimental Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. greenfield.com [greenfield.com]

- 6. valudor.com [valudor.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. carlroth.com [carlroth.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. captivatebio.com [captivatebio.com]

recommended working concentrations of DC_517 for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in maintaining DNA methylation patterns.[1][2] Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMT1 an attractive therapeutic target. This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][3] These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each specific application. The following table summarizes previously reported effective concentrations in different assays.

| Application | Cell Line | Concentration Range | Incubation Time | Observed Effect |

| Inhibition of Cell Proliferation | HCT116 (human colon cancer), Capan-1 (human pancreatic adenocarcinoma) | 1.25 - 10 µM | 24, 48, and 72 hours | Substantial suppression of cell growth.[1][3] |

| Induction of Apoptosis | HCT116 (human colon cancer) | 0.75 - 3 µM | Not Specified | Dose-dependent increase in apoptotic cell death.[1][3] |

| Inhibition of DNMT1 Activity (in vitro) | Purified mouse DNMT1 | 200 µM | 2 hours | Inhibition of DNMT1 enzymatic activity.[3] |

Note: The IC50 and Kd values of this compound for DNMT1 are 1.7 µM and 0.91 µM, respectively.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid powder. A concentrated stock solution is prepared for use in cell culture experiments.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.06 mg of this compound (Molecular Weight: 505.66 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Cell Proliferation / Cytotoxicity Assay (Resazurin-Based)

This protocol describes a method to assess the effect of this compound on cell viability and proliferation using a resazurin-based assay.

-

Reagents and Materials:

-

Cells of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

96-well clear-bottom black-walled cell culture plates

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Following incubation, add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using flow cytometry.

-

Reagents and Materials:

-

Cells of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.75, 1.5, and 3 µM) for the desired duration.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

-

Visualizations

Signaling Pathway of DNMT1 Inhibition by this compound

Caption: Inhibition of DNMT1 by this compound leads to reduced DNA methylation, re-expression of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after treatment with this compound using a resazurin-based assay.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for DC_517: Determining Optimal Treatment Duration for DNA Demethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_517 is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Inhibition of DNMT1 can lead to passive demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes. This makes this compound a compound of interest for cancer therapy.[1][2] Determining the optimal treatment duration is critical for maximizing its demethylating effect while minimizing potential off-target effects.

These application notes provide a framework and detailed protocols for researchers to empirically determine the optimal treatment duration of this compound for achieving maximal DNA demethylation in their specific cellular models. While direct time-course data for this compound is not yet publicly available, the principles and methods outlined here are based on established knowledge of DNMT inhibitor kinetics and standard molecular biology techniques.

Mechanism of Action: DNMT1 Inhibition and DNA Demethylation